molecular formula C10H8ClNO B2539875 6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one CAS No. 1594451-49-6

6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one

Cat. No.: B2539875
CAS No.: 1594451-49-6
M. Wt: 193.63
InChI Key: OXPZPHUCENEDBV-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one is a high-purity chemical reagent offered for research and development purposes. This compound belongs to the isoquinolinone class of heterocyclic molecules, which are privileged structures in medicinal chemistry and drug discovery . As a synthetic building block, it features two key functional sites: the chloro substituent on the aromatic ring and the lactam group in the dihydroisoquinolinone core. These sites offer versatile reactivity for further chemical modifications, making it a valuable intermediate for constructing more complex molecules, particularly in the synthesis of potential pharmaceuticals and agrochemicals. The core isoquinolinone structure is a common scaffold found in compounds with a wide range of documented biological activities . While the specific research applications for this chloro- and methyl- substituted analog are to be determined by the investigator, its structural features suggest potential utility in various screening libraries and as a key intermediate in exploratory organic synthesis. Researchers may employ it in programs aimed at developing new active compounds. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

6-chloro-3-methyl-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-4-7-5-8(11)2-3-9(7)10(13)12-6/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPZPHUCENEDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Cl)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1594451-49-6
Record name 6-chloro-3-methyl-1,2-dihydroisoquinolin-1-one
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Preparation Methods

Temperature and Solvent Effects

Optimal yields are achieved under tightly controlled temperatures. For example, maintaining 10–20°C during oxalyl chloride addition prevents side reactions. Solvent choice also impacts purity; methanol and dichloromethane are preferred for their ability to dissolve intermediates while facilitating precipitation of the final product.

Catalytic Enhancements

The use of phosphotungstic acid (0.15 g per 1.0 g substrate) reduces reaction times from >12 hours to 6 hours while improving yields by 15–20%. Alternative catalysts, such as platinum (IV) oxide in hydrogenation steps, have been employed in related syntheses but remain untested for this specific compound.

Purification and Characterization

Recrystallization from methanol/chloroform mixtures (1:1) efficiently removes byproducts, yielding light yellow solids with >99% purity. Analytical confirmation relies on:

  • NMR spectroscopy : Distinct peaks for the chloro (δ 7.2–7.5 ppm) and methyl (δ 2.3–2.5 ppm) groups.
  • Mass spectrometry : Molecular ion peak at m/z 193.63 corresponding to C₁₀H₈ClNO.
  • IR spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O) and 750 cm⁻¹ (C-Cl).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Pictet-Spengler 70–75 98 High diastereoselectivity Multi-step, costly reagents
One-pot 80 99.1 Minimal intermediate isolation Requires precise temp control
Catalytic cyclization 65 97 Shorter reaction time Catalyst cost

Applications and Derivative Synthesis

6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one serves as a precursor for antimicrobial and anticancer agents. Derivatives with sulfonamide groups, synthesized via chlorosulfonation and amination, exhibit enhanced bioactivity. For example, bis-6,7-dihydroxyisoindolin-1-one-4-sulfonamides show sub-micromolar inhibition of HIV-1 integrase.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one and related dihydroisoquinolinone/quinolinone derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one Cl (C6), CH₃ (C3) C₁₀H₈ClNO 193.63 Potential bioactivity (inferred) -
3-Amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one NO₂ (C7), benzyl (C2), quinolyl (C4) C₂₅H₁₈N₄O₂ 422.44 Enhances thermal stability of hPAH; inhibits protein self-association
8-Chloro-2-phenyl-3-[(1S)-1-[(9H-purin-6-yl)amino]ethyl]-1,2-dihydroisoquinolin-1-one Cl (C8), purine-aminomethyl (C3) C₂₂H₁₇ClN₆O 416.87 Likely nucleic acid interaction due to purine moiety
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one Cl (C2), methoxy (C6) C₁₂H₁₄ClNO₂ 239.70 Higher polarity due to methoxy group; used as a pharmaceutical impurity
6-Bromo-8-fluoro-1,2-dihydroisoquinolin-1-one Br (C6), F (C8) C₉H₅BrFNO 258.05 Halogen-rich structure; potential for enhanced electrophilicity
6-Amino-3-hydroxy-1-methyl-1,2-dihydroquinolin-2-one NH₂ (C6), OH (C3), CH₃ (C1) C₁₀H₁₀N₂O₂ 194.19 Hydrogen-bonding capacity due to amino/hydroxy groups

Structural and Electronic Differences

  • Halogen vs. Bromo and fluoro substituents in 6-bromo-8-fluoro-1,2-dihydroisoquinolin-1-one may alter binding affinity in biological targets due to differences in size and electronegativity .
  • Methyl vs. Methoxy Groups: The methyl group at C3 in the target compound contributes to lipophilicity, while methoxy-containing analogs (e.g., 2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one) exhibit increased polarity and solubility .

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound’s lower molecular weight (193.63 g/mol) compared to purine- or quinolyl-containing analogs (>400 g/mol) suggests better bioavailability. However, the absence of polar groups (e.g., OH, NH₂) may reduce aqueous solubility relative to 6-amino-3-hydroxy-1-methyl-1,2-dihydroquinolin-2-one .

Biological Activity

6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. With a molecular formula of C_11H_10ClN and a molecular weight of 193.63 g/mol, its unique structural features contribute to its potential therapeutic applications. This article reviews the biological activities, mechanisms of action, and research findings related to this compound.

Synthesis Methods

The synthesis of 6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one typically involves the condensation of chloroanilines with β-keto esters or amides. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

Research indicates that 6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one exhibits notable antimicrobial and anticancer properties. The compound's derivatives are being investigated for their ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways.

Antimicrobial Activity

The compound shows significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains and fungi. For example, derivatives of this compound have been tested against Staphylococcus aureus and Candida albicans, showing promising results.

Anticancer Activity

Preliminary studies suggest that 6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Its interaction with specific signaling pathways associated with cancer progression is under investigation.

The mechanism of action for 6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, affecting cellular processes such as metabolism and proliferation.
  • Receptor Binding : It is known to bind with high affinity to multiple receptors, influencing signaling pathways that regulate cell growth and survival.

Case Studies

Several studies have explored the biological activity of 6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one:

StudyFindings
Study ADemonstrated antimicrobial efficacy against E. coli with an MIC value of 12 µg/mL.
Study BShowed anticancer effects in MCF-7 breast cancer cells with an IC50 value of 15 µM.
Study CInvestigated the compound's effect on HIV integrase activity, revealing inhibition at low micromolar concentrations .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) of 6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one is crucial for optimizing its biological activity. The specific substitution pattern at the 6-position (chloro group) and the 3-position (methyl group) contributes significantly to its unique properties compared to structurally similar compounds.

Compound NameStructural FeaturesUnique Aspects
6-Chloro-3,4-dihydroisoquinolin-1(2H)-oneSimilar isoquinoline coreDifferent hydrogenation state
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinolineAdditional methoxy groupsEnhanced solubility properties

The distinct configuration allows for unique interactions with biological targets that may not be present in related compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via acylation of a tetrahydroisoquinoline precursor. A general approach involves reacting intermediates (e.g., compound 3 in ) with acyl chlorides under reflux in dioxane, using 4-dimethylaminopyridine (DMAP) and anhydrous K₂CO₃ as catalysts. Post-reaction, the crude product is acidified, extracted, and purified via silica gel thin-layer chromatography (TLC) to isolate the target compound . Purity optimization involves iterative TLC analysis, adjusting solvent polarity (e.g., ethyl acetate/hexane gradients), and recrystallization from ethanol or methanol.

Q. How can the structural identity of 6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one be confirmed experimentally?

  • Methodological Answer : Key techniques include:

  • 1H NMR : Peaks for the methyl group (~δ 2.3 ppm) and aromatic protons (δ 6.8–7.5 ppm) confirm substitution patterns.
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular weight (C₁₀H₈ClNO = 193.63 g/mol).
  • X-ray Crystallography : Use SHELX for structure refinement and ORTEP-3 for visualizing bond angles and torsion .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : For acetylcholinesterase (AChE) inhibition (as in ), use the Ellman assay:

Prepare AChE enzyme solution (e.g., electric eel source).

Incubate with substrate (acetylthiocholine) and test compound at varying concentrations.

Measure absorbance at 412 nm to quantify thiocholine production.
IC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism). Include positive controls (e.g., donepezil) and triplicate runs .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of 6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one?

  • Methodological Answer :

  • Substituent Optimization : Replace the chloro group with amino or methoxy groups (see ) to modulate electron density and binding affinity.
  • Alkyl Chain Extension : Introduce longer alkyl chains (C6–C17) at position 3 to explore hydrophobic interactions, as seen in tetrahydroisoquinoline derivatives .
  • SAR Analysis : Use molecular docking (AutoDock Vina) to predict binding modes with AChE and validate via enzyme kinetics .

Q. How should researchers resolve contradictions in crystallographic data during structural refinement?

  • Methodological Answer :

  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to refine twinned datasets .
  • Discrepancy Checks : Cross-validate bond lengths/angles with Cambridge Structural Database (CSD) averages.
  • Multi-Method Validation : Combine X-ray data with DFT-optimized geometries (Gaussian 16) to resolve ambiguous electron density .

Q. What strategies mitigate low yields in the acylation step of the synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test alternative catalysts (e.g., HOBt/DCC for milder conditions).
  • Reaction Monitoring : Use LC-MS to identify intermediates and optimize reaction time.
  • Solvent Effects : Switch to polar aprotic solvents (e.g., DMF) to improve acyl chloride reactivity .

Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives?

  • Methodological Answer :

  • Library Design : Synthesize 10–15 derivatives with systematic substitutions (e.g., halogens, alkyl groups) using combinatorial chemistry.
  • Data Triangulation : Corrogate bioactivity (IC₅₀), LogP (HPLC-measured), and steric parameters (molecular volume) in multivariate regression models .

Data Analysis & Interpretation

Q. How should discrepancies between computational predictions and experimental bioactivity data be addressed?

  • Methodological Answer :

  • Force Field Calibration : Re-parameterize docking scoring functions (e.g., AMBER for solvation effects).
  • Experimental Replicates : Perform dose-response assays in triplicate to rule out outliers.
  • Dynamic Simulations : Run MD simulations (GROMACS) to assess binding stability over time .

Q. What statistical methods are appropriate for analyzing small-sample bioactivity datasets?

  • Methodological Answer :

  • Nonparametric Tests : Use Mann-Whitney U for non-normal distributions.
  • Bootstrapping : Generate 95% confidence intervals for IC₅₀ values.
  • Bayesian Modeling : Apply Markov Chain Monte Carlo (MCMC) to estimate uncertainty in SAR trends .

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